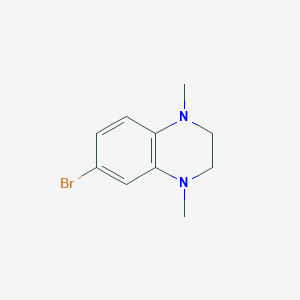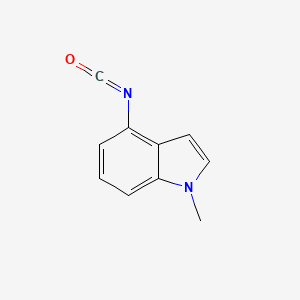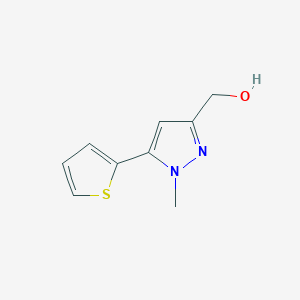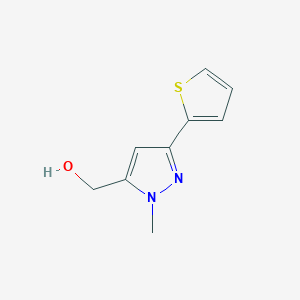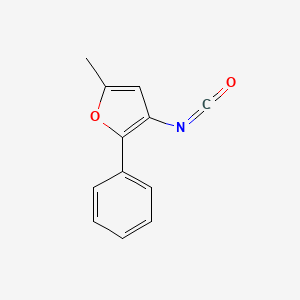![molecular formula C9H11BrClNO B1288128 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol CAS No. 924868-93-9](/img/structure/B1288128.png)
4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol is a chemical compound with the molecular formula C₉H₁₁BrClNO and a molecular weight of 264.55 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes bromine, chlorine, and a dimethylamino group attached to a benzene ring .
Scientific Research Applications
4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Dimethylaminomethylation: The attachment of a dimethylamino group to the benzene ring.
These reactions are carried out under controlled conditions to ensure the correct placement of each substituent on the benzene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar steps as mentioned above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine and chlorine atoms can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-6-methylbenzenol: Similar structure but lacks the dimethylamino group.
4-Bromo-2-chloro-6-aminomethylbenzenol: Contains an aminomethyl group instead of a dimethylamino group.
4-Bromo-2-chloro-6-hydroxymethylbenzenol: Features a hydroxymethyl group in place of the dimethylamino group.
Uniqueness
4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions and modifications are required .
Properties
IUPAC Name |
4-bromo-2-chloro-6-[(dimethylamino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-12(2)5-6-3-7(10)4-8(11)9(6)13/h3-4,13H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZMVUOKSZIHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)Br)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237210 |
Source


|
| Record name | 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-93-9 |
Source


|
| Record name | 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)


![7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)

